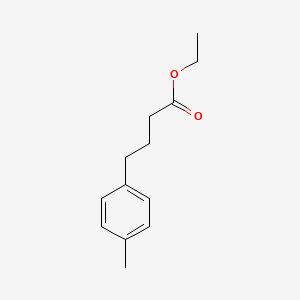

Ethyl 4-(4-methylphenyl)butanoate

Description

Ethyl 4-(4-methylphenyl)butanoate is an aromatic ester featuring a four-carbon butanoate chain linked to a 4-methyl-substituted phenyl group. This compound belongs to a class of esters widely used as intermediates in organic synthesis, pharmaceuticals, and flavor/fragrance industries.

Key structural features include:

- Ester group: Imparts hydrophobicity and influences volatility.

- 4-Methylphenyl substituent: A weakly electron-donating group that moderately activates the aromatic ring toward electrophilic substitution.

- Butanoate chain: Provides flexibility for further functionalization.

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

ethyl 4-(4-methylphenyl)butanoate |

InChI |

InChI=1S/C13H18O2/c1-3-15-13(14)6-4-5-12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 |

InChI Key |

IFPICNZMLOJKRE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)C |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Electronic Effects: Methoxy (-OCH₃) and amino (-NHR) groups increase electron density on the aromatic ring, enhancing electrophilic substitution reactivity compared to the methyl (-CH₃) derivative . Bromo (-Br) and cyano (-CN) groups are electron-withdrawing, making the ring less reactive toward electrophiles but suitable for nucleophilic aromatic substitution or cross-coupling .

- Synthetic Yields : Hydrogenation methods (e.g., Pd/C) yield moderate to high product purity (~62–85%), while brominated analogs are often commercially sourced .

Spectral Characterization

- IR Spectroscopy : All analogs show characteristic ester C=O stretches near 1700 cm⁻¹ and C-O stretches near 1250 cm⁻¹. Additional peaks (e.g., N-H at ~3350 cm⁻¹, C≡N at ~2200 cm⁻¹) distinguish functionalized derivatives .

- NMR Spectroscopy :

- Ethyl groups appear as a quartet (δ ~4.1 ppm, CH₂) and triplet (δ ~1.2 ppm, CH₃).

- Aromatic protons vary based on substituent position and electronic effects (e.g., deshielding near electron-withdrawing groups) .

Preparation Methods

Friedel-Crafts Acylation of Toluene

The Friedel-Crafts acylation reaction is a cornerstone for introducing acyl groups onto aromatic rings. As detailed in the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid, toluene reacts with succinic anhydride in the presence of aluminum chloride (AlCl₃) to form 4-(4-methylphenyl)-4-oxobutanoic acid. This step leverages the electrophilic substitution mechanism, where AlCl₃ activates the anhydride, generating an acylium ion that attacks the toluene ring.

Reaction Conditions

Reduction of the Ketone Moiety

The intermediate 4-(4-methylphenyl)-4-oxobutanoic acid contains a ketone group that requires reduction to a methylene group. The Clemmensen reduction (zinc amalgam/HCl) or catalytic hydrogenation (H₂/Pd-C) are viable methods. For acid-sensitive substrates, the Wolff-Kishner reduction (hydrazine, strong base) may be preferred.

Example Procedure

Fischer Esterification to Ethyl Ester

The final step involves esterifying the carboxylic acid with ethanol. As outlined in Fischer esterification protocols, the reaction employs sulfuric acid (H₂SO₄) as a catalyst under reflux, with water removal via a Dean-Stark apparatus to shift equilibrium.

Reaction Conditions

- Catalyst : Concentrated sulfuric acid (2–5 mol%)

- Solvent : Excess ethanol (acting as solvent and reactant)

- Temperature : Reflux (~78°C) for 6–12 hours

- Yield : 85–90% (based on analogous esterifications)

Malonic Ester Synthesis for Chain Elongation

Alkylation of Diethyl Malonate

Malonic ester synthesis enables the construction of substituted carboxylic acids through alkylation. For ethyl 4-(4-methylphenyl)butanoate, diethyl malonate serves as the nucleophile, reacting with a 4-methylbenzyl halide (e.g., 4-methylbenzyl chloride) in the presence of a base.

Hydrolysis and Decarboxylation

The alkylated diethyl malonate undergoes hydrolysis to the dicarboxylic acid, followed by decarboxylation to yield 4-(4-methylphenyl)butanoic acid.

Hydrolysis Conditions

Esterification via Acid Chloride

To avoid equilibrium limitations, the acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol.

Procedure from Methyl 4-(4-Aminophenyl)Butanoate Synthesis

- Chlorination : SOCl₂ (5 equivalents), 80°C for 16 hours

- Esterification : Ethanol, room temperature, 2 hours

- Yield : 70–75%

Direct Esterification of 4-(4-Methylphenyl)Butanoic Acid

Fischer Esterification

The most straightforward method involves reacting 4-(4-methylphenyl)butanoic acid with ethanol under acidic conditions.

Microwave-Assisted Esterification

Modern techniques utilize microwave irradiation to accelerate reaction kinetics.

Representative Parameters

- Power : 300 W

- Temperature : 100°C

- Time : 30 minutes

- Yield : Comparable to conventional methods (~90%)

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Limitations | Overall Yield |

|---|---|---|---|---|

| Friedel-Crafts + Esterification | Acylation, reduction, esterification | High regioselectivity | Multi-step, moderate yields | ~60–65% |

| Malonic Ester Synthesis | Alkylation, hydrolysis, esterification | Flexible chain elongation | Requires specialized alkylating agents | ~70–75% |

| Direct Fischer Esterification | Single-step esterification | Simplicity, high efficiency | Requires pre-synthesized acid | ~85–90% |

Emerging Techniques and Catalytic Innovations

Recent advancements focus on heterogeneous catalysts and green chemistry principles. For instance, zeolite-based catalysts reduce reliance on corrosive acids, while enzymatic esterification using lipases offers biocompatible routes.

Notable Developments

Q & A

Q. What are the common synthetic routes for Ethyl 4-(4-methylphenyl)butanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification or substitution reactions. A common method involves reacting 4-(4-methylphenyl)butanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) . Yield optimization requires careful control of molar ratios (e.g., 1:1.2 acid-to-ethanol ratio) and reflux conditions (e.g., 80–100°C for 6–12 hours). Alternative routes include nucleophilic substitution of halogenated intermediates, such as bromobutanoate derivatives, with 4-methylphenylboronic acid under Suzuki-Miyaura coupling conditions . Side reactions, such as hydrolysis of the ester group, can be minimized by using anhydrous solvents (e.g., THF or DCM) and molecular sieves to trap water .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

- NMR Spectroscopy :

- ¹H NMR : The ethyl ester group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂). The 4-methylphenyl group exhibits aromatic protons as a singlet at δ 7.1–7.3 ppm and a methyl singlet at δ 2.3 ppm .

- ¹³C NMR : Key signals include δ 14–16 ppm (ester CH₃), δ 60–65 ppm (ester CH₂), and δ 125–140 ppm (aromatic carbons) .

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 220 (C₁₃H₁₆O₂) and fragment ions at m/z 149 (loss of –OCH₂CH₃) confirm the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing side products?

Advanced optimization involves:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) improve regioselectivity .

- Flow Chemistry : Continuous flow systems enhance efficiency and reduce reaction times compared to batch processes .

- In Situ Monitoring : Techniques like FTIR or HPLC track intermediate formation (e.g., free acid or brominated byproducts) .

- Example : A 20% increase in yield was achieved using 0.5 mol% Pd(PPh₃)₄ in THF at 60°C, reducing dimerization side products .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Comparative Analysis : Compare with analogs like Ethyl 4-([1,1'-biphenyl]-4-yl)butanoate (δ 7.4–7.6 ppm for biphenyl protons) to distinguish substituent effects .

- 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., differentiating ester vs. aryl methyl groups) .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate derivatives .

Q. How does this compound interact with biological systems, and what assays validate these interactions?

- Enzyme Binding : The ester group may undergo hydrolysis by carboxylesterases, releasing 4-(4-methylphenyl)butanoic acid, which can modulate lipid metabolism pathways .

- In Vitro Assays :

- Fluorescence Quenching : Measure binding to serum albumin (e.g., BSA) to assess pharmacokinetic properties .

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HepG2) to evaluate IC₅₀ values .

- Molecular Docking : Predict interactions with cyclooxygenase-2 (COX-2) or PPAR-γ receptors, leveraging structural analogs like Ethyl 4-(4-fluorophenyl)benzoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.